![molecular formula C21H18N2O7 B2406470 Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate CAS No. 1359508-51-2](/img/structure/B2406470.png)
Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H18N2O7 and its molecular weight is 410.382. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lead Detection
BDMMQ: derivatives have been synthesized and characterized for their potential use in detecting the carcinogenic heavy metal ion, lead (Pb²⁺) . Researchers developed a sensitive and selective Pb²⁺ sensor by depositing a thin layer of BDMMQ on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion. The resulting sensor demonstrated excellent sensitivity, with a calculated sensitivity of 2220.0 pA μM⁻¹ cm⁻², a limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM .
Antitumor Potential
Compound C27 , which contains the BDMMQ scaffold, has shown promise as an antitumor agent . In studies, it induced apoptosis and caused cell cycle arrests (both S-phase and G2/M-phase) in HeLa cell lines. These findings suggest that BDMMQ derivatives could be developed further for cancer therapy .
Rheumatic and Arthritic Treatment
Although not extensively studied, BDMMQ derivatives may have potential in treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis . Further investigations are needed to explore their efficacy in managing inflammatory joint diseases .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the benzo[d][1,3]dioxol-5-yl group, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis, which is a critical process in tumor growth and metastasis.
Mode of Action
Based on the structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it can be hypothesized that it may interact with its targets (like vegfr1) and inhibit their function . This inhibition could lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells.
Biochemical Pathways
Given the potential inhibition of vegfr1, it can be inferred that the vegf signaling pathway, which plays a crucial role in angiogenesis, might be affected . Inhibition of this pathway could lead to reduced blood vessel formation in tumors, limiting their growth and spread.
Result of Action
Based on the potential inhibition of vegfr1, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-26-13-4-5-15-14(8-13)18(9-16(23-15)21(25)27-2)28-10-20(24)22-12-3-6-17-19(7-12)30-11-29-17/h3-9H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBKTOFUJJHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

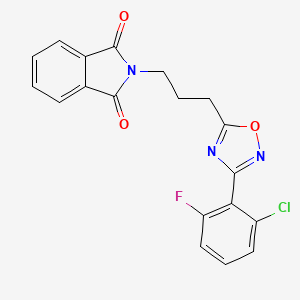
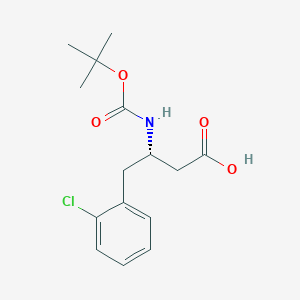

![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


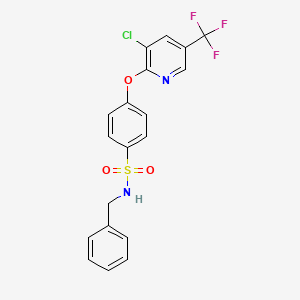
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
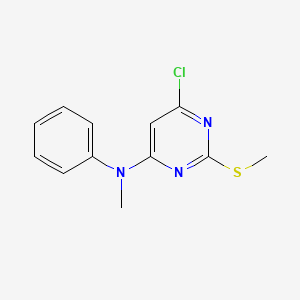
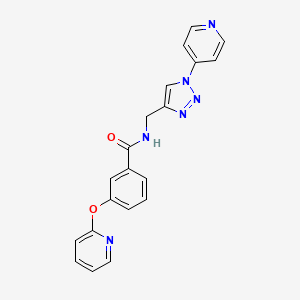
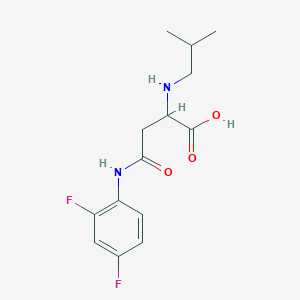
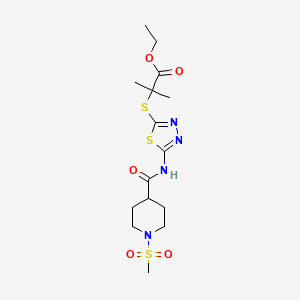
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)